molecular formula C10H13NO2 B566578 Phenacetin-ring-UL-14C CAS No. 105931-34-8

Phenacetin-ring-UL-14C

Cat. No. B566578
M. Wt: 191.172
InChI Key: CPJSUEIXXCENMM-MIJAGRGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenacetin-ring-UL-14C is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 191.172. The purity is usually 95%.
BenchChem offers high-quality Phenacetin-ring-UL-14C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenacetin-ring-UL-14C including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105931-34-8

Product Name

Phenacetin-ring-UL-14C

Molecular Formula

C10H13NO2

Molecular Weight

191.172

IUPAC Name

N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i4+2,5+2,6+2,7+2,9+2,10+2

InChI Key

CPJSUEIXXCENMM-MIJAGRGVSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Ethoxyaniline (40 g, 0.29 mol) and triethylamine (61 mL, 0.44 mol) were dissolved in dichloromethane (200 mL). Acetic anhydride (30 mL, 0.32 mol) was added in drops thereto, and the mixture was stirred for 1 h at 0° C. to room temperature. 1N hydrochloric acid solution was added, and the reaction mixture was extracted with ethyl acetate, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate to give the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.0 g of phenetylamine was dissolved in 50 ml of methylene chloride, and 7.0 ml of triethylamine and 3.6 ml of acetyl chloride were added to the solution at 0° C. The solution was stirred at room temperature for 2 hours, washed with water, aqueous solution of citric acid, and saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. After separating the desiccant by filtration, the solution was purified by silica gel column chromatography to obtain 5.52 g of N-acetylphenetylamine, which was white crystal (yield: 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two

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